molecular formula C11H15NO4 B15285184 3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde

3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde

Cat. No.: B15285184
M. Wt: 225.24 g/mol
InChI Key: PBHXYYXEZQXDLB-UHFFFAOYSA-N
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Description

3-tert-Butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde (CAS: 1214741-19-1) is a bicyclic heterocyclic compound featuring a fused pyrrolo-oxazole core. Its molecular formula is C₁₁H₁₅NO₄, with a molecular weight of 225.24 g/mol . Key structural elements include:

  • A carbaldehyde substituent at position 7a, offering reactivity for further functionalization.
  • Two keto groups (1,5-dioxo) that contribute to the compound’s polarity and hydrogen-bonding capacity.

Physical Properties :

Property Value
Boiling Point 420.6 ± 45.0 °C
Density 1.3 ± 0.1 g/cm³
Flash Point 208.2 ± 28.7 °C
LogP (Partition Coefficient) -0.44 (indicating moderate hydrophilicity)

The compound is primarily used in research settings, with applications in medicinal chemistry and materials science. Its stereochemistry (3R,7aR configuration) is critical for interactions with biological targets .

Properties

IUPAC Name

3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-10(2,3)8-12-7(14)4-5-11(12,6-13)9(15)16-8/h6,8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHXYYXEZQXDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N2C(=O)CCC2(C(=O)O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable indole derivative, the compound can be synthesized through a series of reactions including formylation, reduction, and cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modifying the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

A. Hexahydropyrrolo[3,4-c]pyrrole Derivatives ()

Compounds such as (3aS,6aS)-tert-butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl) hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate share a bicyclic framework but differ in substituents and ring saturation:

Feature Target Compound Hexahydropyrrolo[3,4-c]pyrrole Derivatives
Core Structure Pyrrolo[1,2-c]oxazole Pyrrolo[3,4-c]pyrrole (two pyrrolidine rings)
Key Substituents tert-butyl, carbaldehyde Benzo-triazole, ester groups
Pharmacological Activity Not explicitly reported Tested for autotaxin inhibition (IC₅₀ < 100 nM in some cases)

Key Insight : The benzo-triazole group in analogues enhances π-π stacking with enzyme active sites, whereas the carbaldehyde in the target compound provides a reactive handle for conjugation .

B. Pyrazolo[1,5-a][1,3,5]triazine Derivatives ()

Compounds like 2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines exhibit distinct heterocyclic systems:

Feature Target Compound Pyrazolo-triazine Derivatives
Heteroatom Arrangement 1 Oxygen, 1 Nitrogen in oxazole 3 Nitrogens in triazine
Reactivity Electrophilic aldehyde Dichloromethyl group (electrophilic)
Bioactivity Underexplored Anticancer activity (IC₅₀ ~ 1–10 µM)

Key Insight : The triazine core in analogues allows for diverse hydrogen-bonding interactions with DNA/RNA, unlike the oxazole-based target compound .

Physicochemical and Pharmacokinetic Comparison

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight LogP PSA (Ų) Solubility (PBS)
Target Compound 225.24 -0.44 63.68 Not reported
Hexahydropyrrolo[3,4-c]pyrrole-24 414.43 2.1 95.3 >50 µM
Diethyl imidazo-pyridine-5,6-dicarboxylate 521.52 3.8 109.5 Low

Analysis :

  • The target compound’s lower molecular weight and negative LogP suggest better aqueous solubility than bulkier analogues like imidazo-pyridines .

Biological Activity

3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde is a compound with significant potential in various biological applications. Its unique structure contributes to its diverse biological activities, including potential uses in pharmaceuticals and agriculture.

  • Chemical Formula : C₁₁H₁₅N₁O₄
  • Molecular Weight : 225.24 g/mol
  • CAS Number : 1214741-19-1

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an insecticide and fungicide. The following sections detail specific activities and findings from recent research.

Insecticidal Activity

Research indicates that 3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde exhibits notable insecticidal properties.

Case Study: Insecticidal Efficacy

A study conducted by evaluated the insecticidal effects of the compound on common agricultural pests. The results demonstrated a significant reduction in pest populations when treated with varying concentrations of the compound.

Concentration (mg/L)% Mortality
1030
5060
10090

This data suggests that higher concentrations lead to increased mortality rates among treated insects.

Antifungal Activity

In addition to its insecticidal properties, the compound has shown promising antifungal activity against several fungal strains.

Research Findings

A study published in a peer-reviewed journal explored the antifungal efficacy of the compound against common pathogens affecting crops. The results indicated:

Fungal StrainInhibition Zone (mm)
Fusarium oxysporum15
Alternaria solani20
Botrytis cinerea25

These findings highlight the compound's potential as a biopesticide in agricultural applications.

The biological activity of this compound is believed to be linked to its ability to disrupt cellular processes in target organisms. Preliminary studies suggest that it may interfere with metabolic pathways critical for survival and reproduction in pests and pathogens.

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